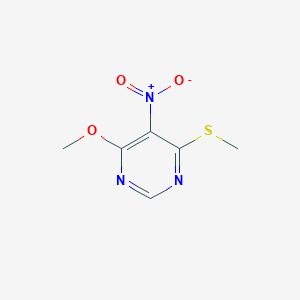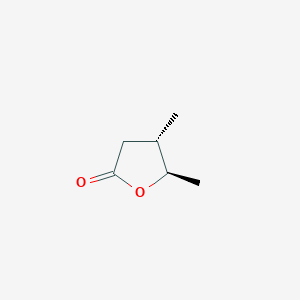
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is a chiral lactone compound. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, fragrances, and food additives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- typically involves the cyclization of hydroxy acids or the oxidation of diols. Common synthetic routes may include:
Cyclization of Hydroxy Acids: This method involves the intramolecular esterification of hydroxy acids under acidic or basic conditions.
Oxidation of Diols: Diols can be oxidized using reagents such as potassium permanganate or chromium trioxide to form lactones.
Industrial Production Methods
Industrial production methods for lactones often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Substituted lactones.
科学的研究の応用
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of fragrances and flavorings.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
γ-Butyrolactone: A structurally similar lactone with different biological activities.
δ-Valerolactone: Another lactone with distinct properties and applications.
Uniqueness
2(3H)-Furanone, dihydro-4,5-dimethyl-, (4S,5R)- is unique due to its specific stereochemistry, which can influence its biological activity and applications. The presence of the (4S,5R) configuration may result in different interactions with biological targets compared to other lactones.
特性
CAS番号 |
90026-46-3 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
(4S,5R)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1 |
InChIキー |
PXIPZIPSDBXFQR-CRCLSJGQSA-N |
異性体SMILES |
C[C@H]1CC(=O)O[C@@H]1C |
正規SMILES |
CC1CC(=O)OC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


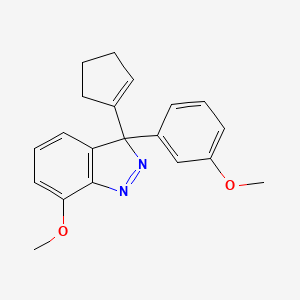
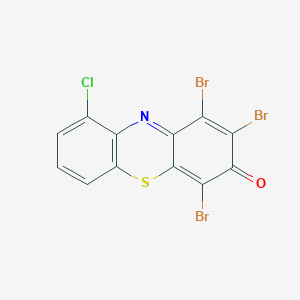
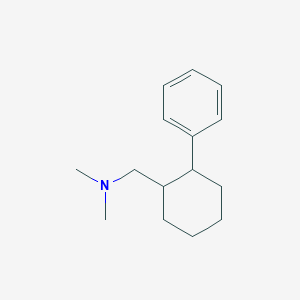
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
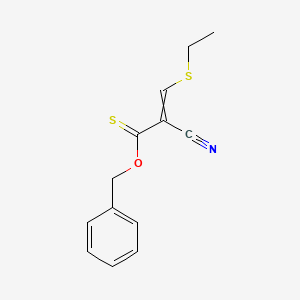
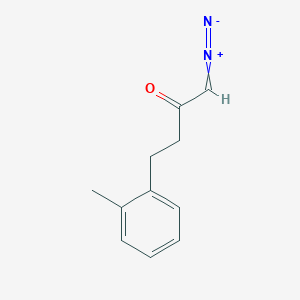
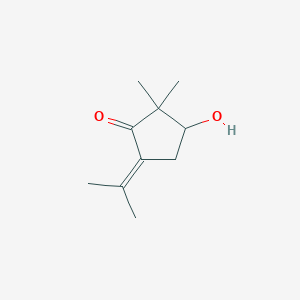
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
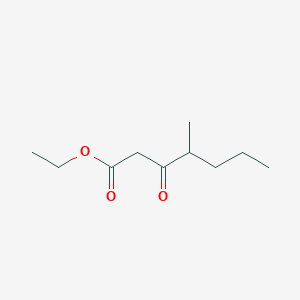
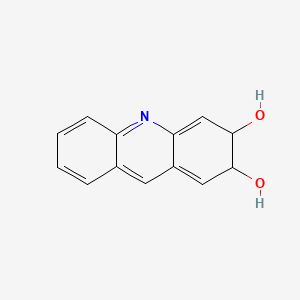
methanone](/img/structure/B14369681.png)
